molecular formula C15H15ClN2O4S B439098 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 330201-61-1

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B439098
CAS RN: 330201-61-1
M. Wt: 354.8g/mol
InChI Key: LZZLVAUOTURKOU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .


Molecular Structure Analysis

The compound has a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of this enzyme in immune cell signaling. However, this compound can also have off-target effects on other members of the JAK family of enzymes, which can complicate the interpretation of experimental results. In addition, this compound has some limitations in terms of its solubility and stability, which can affect its use in certain experimental systems.

Future Directions

There are several potential future directions for research on Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is the development of new JAK3 inhibitors that have improved selectivity and reduced off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is ongoing research on the use of this compound in combination with other drugs, such as biologics, to improve the efficacy of treatment for autoimmune diseases.

Synthesis Methods

The synthesis of Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 4-chlorophenol with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with thiosemicarbazide to form this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in treating a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that lead to inflammation. Clinical trials have demonstrated that this compound is effective in reducing the symptoms of rheumatoid arthritis and psoriasis, and it is currently approved for use in these conditions.

properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZLVAUOTURKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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